N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core structure with distinct substitutions at the N4, N6, and position 1. The N4 position is occupied by a 4-methoxyphenyl group, while the N6 substituent is a cyclopentyl ring. A phenyl group at position 1 completes the structure. Below, we compare this compound with structurally analogous derivatives to highlight how substituent variations influence molecular characteristics.
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-30-19-13-11-17(12-14-19)25-21-20-15-24-29(18-9-3-2-4-10-18)22(20)28-23(27-21)26-16-7-5-6-8-16/h2-4,9-16H,5-8H2,1H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZQTDCDMDBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells. This can lead to apoptosis, or programmed cell death, in tumor cells.
Result of Action
The result of the action of this compound is significant inhibition of the growth of certain cell lines. Most notably, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also has moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound with significant biological activity, particularly in the field of oncology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C23H24N6O
- Molecular Weight : 400.486 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo-pyrimidine core structure with specific substituents that enhance its pharmacological properties. The presence of the methoxyphenyl group and the cyclopentyl moiety contributes to its unique chemical reactivity and biological profile.
This compound primarily functions as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. This inhibition leads to the suppression of cancer cell proliferation.
Interaction Studies
Molecular docking studies have shown that this compound effectively binds to the active site of CDK2, forming critical hydrogen bonds that stabilize the complex. This interaction is essential for its inhibitory activity and offers insights into its mechanism of action .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Significant proliferation inhibition |
| HCT-116 (Colon Cancer) | 8.5 | Strong cytotoxicity |
These findings suggest that the compound has promising potential as a therapeutic agent in cancer treatment .
Other Biological Activities
Beyond its anticancer properties, preliminary studies indicate potential activity against other molecular targets, including kinases involved in various cellular processes. For instance, it has been noted to interact with proteins implicated in cell cycle regulation and apoptosis .
Case Studies and Research Findings
Recent research has highlighted the significance of pyrazolo[3,4-d]pyrimidines in drug development:
- Study on CK1 Inhibitors : A related study explored derivatives of pyrazolo[3,4-d]pyrimidines as casein kinase 1 (CK1) inhibitors, which play roles in cancer and CNS disorders. The findings underscored the importance of structural modifications in enhancing biological activity .
- EGFR Inhibition : Another study focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives designed as epidermal growth factor receptor (EGFR) inhibitors. These derivatives exhibited significant anti-proliferative activities against A549 lung cancer cells .
Scientific Research Applications
Chemical Properties and Structure
N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. Its molecular formula is with a molecular weight of approximately 400.486 g/mol. The compound features a complex structure that includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
One of the most significant applications of this compound is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation. The compound has demonstrated potent inhibitory effects on CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong cytotoxicity .
- The mechanism of action involves the disruption of CDK2 activity, which is essential for the transition from the G1 phase to the S phase of the cell cycle.
Therapeutic Potential
The promising results from preclinical studies suggest that this compound could be developed into a therapeutic agent for treating various cancers. The specificity towards CDK2 makes it a candidate for targeted cancer therapy with potentially fewer side effects compared to traditional chemotherapeutics.
Case Studies and Research Insights
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on MCF-7 Cells :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Results : Significant inhibition of cell growth was observed with an IC50 value indicating effective dose ranges for therapeutic application.
-
Study on HCT-116 Cells :
- Objective : To evaluate the impact on colon cancer cell proliferation.
- Results : Similar to MCF-7 findings, a marked decrease in cell viability was noted with associated apoptosis markers being upregulated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Data are derived from published chemical databases and synthesis reports.
Substituent Variations and Molecular Properties
Key Structural and Functional Insights
- Ethyl ( ): Smaller alkyl group may enhance solubility and binding pocket compatibility. Isopropyl ( ): Symmetric substitution reduces polarity, likely impacting pharmacokinetics.
N4 Substituents :
- 3-Methoxyphenyl ( ) : Meta-methoxy orientation reduces electronic effects compared to para-methoxy in the target compound.
- 3-Chloro-4-methoxyphenyl ( ) : Chlorine introduces electronegativity, possibly enhancing binding via halogen bonds.
- 3,4-Dimethylphenyl ( ) : Bulky substituents may impede solubility but improve hydrophobic interactions.
Molecular Weight and Polarity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
